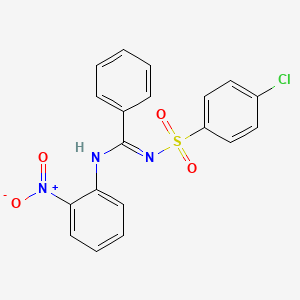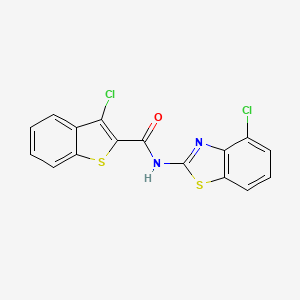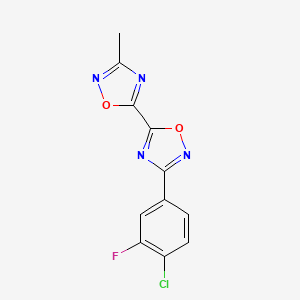
(E)-N'-((4-chlorophényl)sulfonyl)-N-(2-nitrophényl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide is a synthetic organic compound characterized by the presence of a benzimidamide core structure substituted with a 4-chlorophenylsulfonyl group and a 2-nitrophenyl group
Applications De Recherche Scientifique
(E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide typically involves a multi-step process:
Formation of Benzimidamide Core: The initial step involves the formation of the benzimidamide core through the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of 4-Chlorophenylsulfonyl Group: The benzimidamide core is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorophenylsulfonyl group.
Nitration: The final step involves the nitration of the resulting intermediate using a nitrating agent such as nitric acid to introduce the 2-nitrophenyl group.
Industrial Production Methods
Industrial production of (E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenylsulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The benzimidamide core can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, triethylamine.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: (E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-aminophenyl)benzimidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chlorobenzenesulfonic acid, 2-nitroaniline.
Mécanisme D'action
The mechanism of action of (E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro and sulfonyl groups play crucial roles in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N’-((4-bromophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide: Similar structure with a bromine atom instead of chlorine.
(E)-N’-((4-methylphenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide: Similar structure with a methyl group instead of chlorine.
(E)-N’-((4-fluorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold for drug development and materials science research.
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(2-nitrophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c20-15-10-12-16(13-11-15)28(26,27)22-19(14-6-2-1-3-7-14)21-17-8-4-5-9-18(17)23(24)25/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMPCLBXGMTBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-allyl-2-((4-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563600.png)
![[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2563603.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2563604.png)
![N-(4-acetylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2563606.png)
![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethylphenyl)acetamide](/img/new.no-structure.jpg)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2563614.png)
![ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2563615.png)
![1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2563616.png)

![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2563619.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2563621.png)
